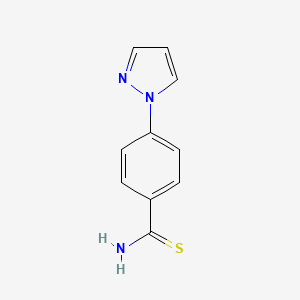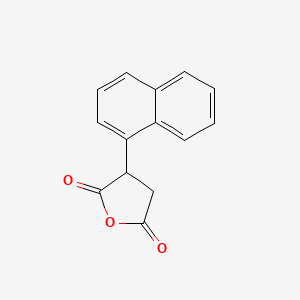
4-(2-(Trifluoromethyl)benzyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Trifluoromethyl)benzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Trifluoromethyl)benzyl)piperidin-4-ol typically involves the reaction of 4-piperidone with 2-(trifluoromethyl)benzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile . The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Trifluoromethyl)benzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperidine derivative.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: 4-(2-(Trifluoromethyl)benzyl)piperidin-4-one.
Reduction: 4-(2-(Trifluoromethyl)benzyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(2-(Trifluoromethyl)benzyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-(2-(Trifluoromethyl)benzyl)piperidin-4-ol involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)piperidine: Lacks the benzyl group, leading to different chemical properties and biological activities.
4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol: Similar structure but with a different substitution pattern on the benzyl group.
1-(4-(Trifluoromethyl)benzyl)piperidin-4-one: An oxidized form of the compound with a ketone group instead of a hydroxyl group
Uniqueness
4-(2-(Trifluoromethyl)benzyl)piperidin-4-ol is unique due to the presence of both the trifluoromethyl group and the benzyl group, which confer specific chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the benzyl group provides additional sites for chemical modification and interaction with biological targets .
Propiedades
Fórmula molecular |
C13H16F3NO |
|---|---|
Peso molecular |
259.27 g/mol |
Nombre IUPAC |
4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-4-2-1-3-10(11)9-12(18)5-7-17-8-6-12/h1-4,17-18H,5-9H2 |
Clave InChI |
XACYHPYUQUUQQO-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(CC2=CC=CC=C2C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)








![2-[2-(Methylsulfanyl)phenyl]piperidine](/img/structure/B13611478.png)



